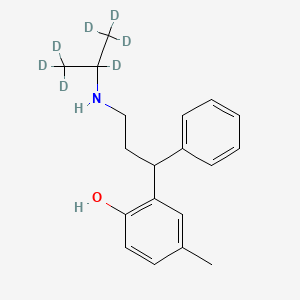

rac Desisopropyl Tolterodine-d7

Description

Contextualization of Tolterodine (B1663597) and its Major Metabolites in Pharmacology

Overview of Tolterodine's Role and Metabolic Pathways (Preclinical Perspective)

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. drugbank.comnih.gov Its therapeutic effect is mediated by the blockage of muscarinic receptors, which are involved in urinary bladder contraction. drugbank.comfda.gov From a preclinical perspective, tolterodine undergoes extensive metabolism in the liver following oral administration. fda.govhres.ca

Another metabolic pathway involves the dealkylation of the nitrogen atom, which is predominantly catalyzed by CYP3A enzymes. nih.gov This results in the formation of N-dealkylated tolterodine. psu.edu Further metabolism of these initial products leads to the formation of other metabolites, such as the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites. fda.gov Preclinical studies in various animal species, including mice, rats, and dogs, have shown that while the extent of metabolism can vary, the general metabolic profiles are similar to those observed in humans, with the 5-hydroxymethyl and N-dealkylated metabolites being the major products. psu.edu

Significance of Metabolite Characterization in Drug Discovery and Development

The identification and characterization of drug metabolites are critical components of the drug discovery and development process. nih.govsygnaturediscovery.com Understanding how a drug is metabolized provides crucial insights into its potential efficacy and safety. nih.gov Metabolites can be pharmacologically active, contributing to the desired therapeutic effect, or they can be inactive. semanticscholar.org In some cases, metabolites may even be responsible for adverse effects. nih.gov

Early identification of major and potentially reactive metabolites is essential for several reasons:

Informing Drug Design: Knowledge of metabolic "hot-spots" can guide medicinal chemists in designing new drug candidates with improved metabolic stability. sygnaturediscovery.com

Predicting Human Outcomes: Cross-species metabolite profiling helps in selecting the most appropriate preclinical species for safety testing and can flag potential issues that may arise in human clinical trials. sygnaturediscovery.com

Ensuring Safety: Early identification of disproportionate or unique human metabolites allows for timely safety assessments, reducing the risk of late-stage drug development failures. tandfonline.com

Definition and Research Relevance of Desisopropyl Tolterodine

Structural Derivation and Metabolic Origin of Desisopropyl Tolterodine

Desisopropyl Tolterodine, also known as N-dealkylated tolterodine, is a metabolite of tolterodine. psu.edu Its structure is derived from the parent tolterodine molecule through the removal of one of the isopropyl groups from the nitrogen atom. This metabolic transformation is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. nih.gov

In individuals who are "poor metabolizers" for CYP2D6, the enzyme responsible for forming the active 5-hydroxymethyl metabolite, the dealkylation pathway via CYP3A4 becomes the predominant route of tolterodine metabolism. hres.cahpra.ie This leads to significantly higher serum concentrations of tolterodine and the formation of N-dealkylated tolterodine, which does not contribute to the clinical effect. hpra.ie

Preclinical Pharmacological Implications of Desisopropyl Tolterodine

Preclinical studies have established that Desisopropyl Tolterodine is considered an inactive metabolite of tolterodine. semanticscholar.org Unlike the 5-hydroxymethyl metabolite, which retains significant antimuscarinic activity, Desisopropyl Tolterodine does not contribute to the therapeutic effects of the parent drug. hpra.ieresearchgate.net

The primary relevance of Desisopropyl Tolterodine in a preclinical context lies in its role as a biomarker for a specific metabolic pathway. Its presence and concentration can provide valuable information about the activity of the CYP3A4 enzyme system in metabolizing tolterodine. This is particularly important for understanding the pharmacokinetic variability observed in different patient populations, especially in individuals with altered CYP2D6 activity. hres.ca

Role and Application of Deuterium-Labeled Compounds in Research

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are invaluable tools in pharmaceutical research. clearsynth.comthalesnano.com This isotopic substitution does not significantly alter the chemical properties of the molecule, but the difference in mass provides a powerful analytical handle. clearsynth.com

One of the most significant applications of deuterium-labeled compounds is their use as internal standards in analytical techniques, particularly mass spectrometry. thalesnano.comclearsynth.com In quantitative bioanalysis, a known amount of the deuterated analog of the analyte of interest is added to a biological sample. texilajournal.com Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte, it experiences similar extraction recovery and ionization response. aptochem.com This allows for highly accurate and precise quantification of the drug or metabolite in complex biological matrices by correcting for variations in sample preparation and analysis. clearsynth.comtexilajournal.com

Furthermore, deuterium labeling is instrumental in metabolic studies. symeres.com By administering a deuterium-labeled drug, researchers can trace its metabolic fate and identify its various metabolites with greater ease and confidence. thalesnano.com The distinct mass of the deuterated compound allows it to be clearly distinguished from endogenous molecules, facilitating the elucidation of complex metabolic pathways. symeres.com

In the context of rac Desisopropyl Tolterodine-d7, its primary application is as a stable isotope-labeled internal standard for the quantification of Desisopropyl Tolterodine in research and preclinical studies. medchemexpress.com The seven deuterium atoms provide a significant mass increase, ensuring that its signal in a mass spectrometer is well-separated from that of the unlabeled metabolite. aptochem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C19H18D7NO |

| Molecular Weight | 290.45 |

| Isotopic Label | Deuterium (d7) |

| Application | Internal Standard for Bioanalysis |

Principles of Stable Isotope Labeling for Analytical and Metabolic Studies

Stable isotope labeling is a foundational technique in pharmaceutical research, providing detailed insights into the behavior of drugs within biological systems. musechem.com The method involves the incorporation of non-radioactive stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. musechem.commetsol.com These isotopes are chemically identical to their more common, lighter counterparts but possess additional neutrons, which makes them slightly heavier. metsol.com This difference in mass, detectable by mass spectrometry (MS), allows scientists to use the labeled compound as a tracer to track the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its inherent chemical or biological properties. musechem.comnih.gov

The core principle lies in the ability to differentiate the labeled drug or metabolite from its unlabeled, endogenous, or co-administered counterparts within a complex biological matrix like blood plasma or urine. nih.gov Because the labeled and unlabeled compounds behave almost identically during sample preparation, chromatography, and ionization, the labeled version can serve as a perfect internal standard. aptochem.com This technique is instrumental in elucidating metabolic pathways and understanding the pharmacokinetic fate of a new therapeutic agent, which is a key factor in its development and registration. nih.govadesisinc.com

Specific Advantages of Deuterated Analogs in Quantitative Bioanalysis

In quantitative bioanalysis, which involves measuring the concentration of a drug or its metabolites in biological samples, deuterated analogs are particularly advantageous. clearsynth.com Their primary application is as stable isotope-labeled internal standards (SIL-IS) for assays using liquid chromatography-mass spectrometry (LC-MS). scispace.commdpi.com The use of a SIL-IS is considered the gold standard for quantitative bioanalysis. nih.gov

The key advantages of using deuterated standards include:

Correction for Variability : An internal standard is essential for controlling and correcting for variability during sample extraction, HPLC injection, and mass spectrometric ionization. aptochem.com Deuterated standards are ideal because they co-elute (i.e., have the same retention time) with the non-labeled analyte being measured. aptochem.comtexilajournal.com This co-elution ensures that both the analyte and the standard are subjected to the same experimental variations, such as ion suppression or enhancement caused by the sample matrix. texilajournal.com

Improved Accuracy and Precision : By compensating for potential errors, deuterated internal standards significantly improve the accuracy, precision, and robustness of a bioanalytical method. clearsynth.comtexilajournal.com Researchers can accurately determine the concentration of a compound by comparing its mass spectrometry response signal to the known, constant concentration of the co-eluting internal standard. clearsynth.com

Cost-Effectiveness : Compared to labeling with other stable isotopes like ¹³C or ¹⁵N, which often require complex, multi-step syntheses, the preparation of deuterated compounds is generally less expensive and more straightforward. mdpi.com

High Sensitivity and Selectivity : The use of LC-MS/MS combined with deuterated internal standards provides unrivaled sensitivity and selectivity for quantifying molecules in complex biological fluids. nih.govscispace.com

While deuterated standards are the preferred choice, it is important that the deuterium atoms are placed in a metabolically stable position on the molecule to prevent their exchange during metabolic processes. mdpi.com A sufficient number of deuterium atoms must also be incorporated to ensure the mass difference is large enough to prevent signal overlap with the natural isotopic distribution of the unlabeled analyte. aptochem.com

Purpose and Scope of Academic Inquiry into this compound

The academic and industrial inquiry into this compound is highly specific and technical. This compound is the deuterium-labeled analog of desisopropyl tolterodine, a known metabolite of the drug tolterodine. medchemexpress.compharmaffiliates.comveeprho.com Tolterodine is a muscarinic receptor antagonist used to treat overactive bladder. drugbank.comscialert.net It is extensively metabolized in the liver via two primary pathways: oxidation of the 5-methyl group and N-dealkylation of the isopropyl groups on the nitrogen atom. scialert.netnih.govpsu.edu The N-dealkylation pathway leads to the formation of desisopropyl tolterodine. nih.govpsu.edu

The primary purpose of synthesizing and studying this compound is to use it as an internal standard for the accurate quantification of the desisopropyl tolterodine metabolite in various biological samples during preclinical and clinical studies of tolterodine. pharmaffiliates.comusbio.net By using this deuterated standard in LC-MS based bioanalytical methods, researchers can reliably measure the concentration of this specific metabolite.

The scope of this inquiry is therefore focused on:

Bioanalytical Method Development : Creating and validating robust and reliable analytical methods to measure desisopropyl tolterodine.

Pharmacokinetic Studies : Tracking the formation and elimination of the desisopropyl tolterodine metabolite over time after administration of tolterodine.

Drug Metabolism Studies : Investigating the metabolic pathways of tolterodine and quantifying the contribution of the N-dealkylation pathway. nih.gov

This research is crucial for building a complete profile of how the parent drug, tolterodine, and its various metabolites, including the pharmacologically active 5-hydroxymethyl metabolite, behave in the body. drugbank.comfda.gov

Structure

2D Structure

Properties

IUPAC Name |

2-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/i1D3,2D3,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLYUIYTJCFQJD-HSNISVEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747539 | |

| Record name | 4-Methyl-2-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-20-1 | |

| Record name | 4-Methyl-2-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of Rac Desisopropyl Tolterodine D7

Retrosynthetic Analysis and Key Synthetic Precursors

A logical retrosynthetic analysis of rac Desisopropyl Tolterodine-d7 reveals two primary strategic disconnections. The first involves the disconnection of the deuterated isopropyl group from the nitrogen atom, leading to the key intermediate, racemic N-desisopropyl tolterodine (B1663597). The second approach considers the formation of the carbon-nitrogen bond at an earlier stage, building the deuterated side chain onto a precursor of the core structure.

The most direct retrosynthetic approach identifies rac N-desisopropyl tolterodine and a deuterated isopropyl source as the immediate precursors. This strategy is advantageous as it allows for the introduction of the deuterium (B1214612) label in the final steps of the synthesis.

Key Synthetic Precursors:

| Precursor Name | Structure | Role in Synthesis |

| rac N-Desisopropyl Tolterodine | C₁₉H₂₅NO | The core molecular scaffold to which the deuterated isopropyl group is attached. |

| Isopropyl-d7-amine (B117126) | C₃H₂D₇N | A commercially available source of the deuterated isopropyl moiety. |

| Acetone-d6 (B32918) | C₃D₆O | A precursor for the in-situ formation of a deuterated isopropyl group via reductive amination. |

| 2-Propanol-d8 | C₃D₈O | An alternative precursor for the synthesis of the deuterated isopropyl group. |

| Tolterodine | C₂₂H₃₁NO | A potential starting material for the synthesis of the N-desisopropyl intermediate. |

The synthesis of the crucial intermediate, rac N-desisopropyl tolterodine, can be envisioned to start from the parent drug, tolterodine. This would necessitate a selective N-dealkylation to remove one of the two isopropyl groups. Alternatively, synthetic routes developed for tolterodine can be adapted to introduce a single isopropyl group, or a protecting group that can be later removed and replaced with the deuterated isopropyl moiety.

Several synthetic routes to racemic tolterodine have been reported, often starting from p-cresol (B1678582) and phenylacetylene (B144264) or from 6-methyl-4-phenyl-3,4-dihydrocoumarin researchgate.netkoreascience.kr. These pathways can be modified to yield the N-desisopropyl intermediate. For instance, instead of introducing two isopropyl groups, a single isopropyl group or a suitable protecting group can be installed on the nitrogen atom.

The selective removal of one isopropyl group from the tertiary amine of tolterodine to yield the secondary amine, N-desisopropyl tolterodine, presents a synthetic challenge. Several methods for the N-dealkylation of tertiary amines have been developed and could be applicable in this context.

One common method is the von Braun reaction , which utilizes cyanogen (B1215507) bromide to cleave one of the N-alkyl groups. Another approach involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis to yield the secondary amine. The choice of reagent and reaction conditions is critical to achieve selective monodealkylation without affecting other functional groups in the molecule.

Methodologies for Deuterium Incorporation

The introduction of the seven deuterium atoms onto the isopropyl group is a key step in the synthesis of this compound. This can be achieved through the use of commercially available deuterated starting materials or through specific deuteration techniques.

The most straightforward method for incorporating the d7-isopropyl group is to utilize a commercially available deuterated starting material. Isopropyl-d7-amine (CD₃CD(NH₂)CD₃) is a readily available reagent that can be used in the final N-alkylation step.

Alternatively, the deuterated isopropyl group can be constructed during the synthesis. One effective method is reductive amination . This involves the reaction of a primary amine with a deuterated ketone, such as acetone-d6 , in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. In the context of this synthesis, the primary amine precursor of desisopropyl tolterodine could be reacted with acetone-d6 to introduce the d6-isopropylidene group, which is then reduced to the d7-isopropyl group.

Another approach is the use of a deuterated alcohol, such as 2-propanol-d8 , in a reductive amination process over a suitable catalyst researchgate.net.

The use of pre-labeled starting materials like isopropyl-d7-amine generally ensures the correct placement of deuterium atoms and a high degree of isotopic purity. The isotopic purity of commercially available deuterated reagents is typically high, often exceeding 98 atom % D.

When synthesizing the deuterated moiety, it is crucial to control the reaction conditions to prevent any H/D exchange reactions that could lead to a loss of isotopic enrichment. The choice of solvent and reagents is important; for instance, using protic solvents could potentially lead to back-exchange.

The isotopic purity of the final product, this compound, can be determined using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) can be used to determine the distribution of isotopologues, while NMR spectroscopy can confirm the location of the deuterium atoms within the molecule.

Synthetic Routes to Racemic Desisopropyl Tolterodine Analogs

The synthesis of this compound can be approached through several convergent synthetic routes. A plausible and efficient strategy would involve the synthesis of the N-desisopropyl tolterodine intermediate followed by the introduction of the deuterated isopropyl group.

Proposed Synthetic Route:

Synthesis of a Protected Precursor: One could start with a known synthetic intermediate for tolterodine, for example, 3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol. The primary alcohol can be converted to a leaving group (e.g., a tosylate or mesylate).

Introduction of a Primary Amine: The leaving group can then be displaced with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, to yield the primary amine, 2-(3-amino-1-phenylpropyl)-4-methylphenol.

N-Alkylation with a Deuterated Isopropyl Group: The final step would involve the N-alkylation of the primary amine with a deuterated isopropyl source. This can be achieved through:

Direct Alkylation: Reaction with a deuterated isopropyl halide (e.g., 2-bromopropane-d7) in the presence of a base.

Reductive Amination: Reaction with acetone-d6 and a reducing agent. This is often a preferred method due to its high efficiency and selectivity.

An alternative approach would be to first synthesize N-desisopropyl tolterodine and then perform the deuterated alkylation.

Illustrative Reaction Scheme (Reductive Amination Approach):

Multi-step Synthetic Approaches to the Core Structure

The synthesis of the core structure of Desisopropyl Tolterodine is a multi-step process that often begins with commercially available precursors. One established route starts from 6-methyl-4-chroman-2-one. This starting material undergoes reduction, typically with a reducing agent like Lithium borohydride (B1222165) (LiBH₄), to yield a diol intermediate. researchgate.netkoreascience.kr This diol is then typically converted into a dimesylated compound by reacting it with methanesulfonyl chloride. researchgate.net

Subsequent reaction of the dimesylated intermediate with N,N-diisopropylamine leads to the formation of a mono-mesylated amine. researchgate.net Finally, hydrolysis of the remaining mesyl group furnishes the racemic Tolterodine core. researchgate.net To obtain the desisopropyl structure, a dealkylation step is required to remove the two isopropyl groups from the nitrogen atom.

For the deuterated analogue, this compound, a final deuteration step is incorporated. This involves introducing seven deuterium atoms onto the molecule, a process critical for its use in pharmacokinetic and metabolic studies.

An alternative approach involves the use of a coumarin (B35378) intermediate, which can be synthesized via a Heck reaction. This intermediate can then be converted to the desired core structure through a series of reactions, including asymmetric hydrogenation. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of multi-step syntheses is highly dependent on the optimization of reaction conditions to maximize yields and minimize by-products. nih.govrsc.org For the synthesis of Tolterodine and its analogues, various parameters are controlled to enhance the process. In the synthesis route starting from 6-methyl-4-chroman-2-one, the reduction step with LiBH₄ has been reported to achieve a yield of 93%. koreascience.kr The subsequent mesylation and amination steps are reported to proceed in quantitative yields. researchgate.netkoreascience.kr

Continuous flow chemistry presents a modern approach to optimize reaction conditions. mit.eduresearchgate.netbohrium.comsyrris.jp This technique allows for precise control over parameters such as temperature, pressure, and reaction time, which can be challenging to manage in traditional batch processes. mit.eduresearchgate.netbohrium.com For instance, in a continuous manufacturing process for a pharmaceutical, optimizing the temperature was shown to improve yield by 1-2%. researchgate.net The choice of solvents and reagents is also critical; for example, using hydrochloric acid for a deprotection step was chosen for its low cost and straightforward workup. mit.edu Design of Experiments (DoE) is another powerful tool for systematically optimizing multiple reaction parameters simultaneously to improve yield and product quality. srce.hr

Table 1: Example of Yields in a Synthetic Route to Racemic Tolterodine

| Step | Reaction | Reagents | Reported Yield |

| 1 | Reduction | LiBH₄ | 93% koreascience.kr |

| 2 | Dimesylation | CH₃SO₂Cl, Triethylamine | Quantitative researchgate.netkoreascience.kr |

| 3 | Amination | N,N-diisopropylamine, KI | Quantitative researchgate.netkoreascience.kr |

| 4 | Hydrolysis | NaOH, MeOH-H₂O | Quantitative researchgate.netkoreascience.kr |

Stereochemical Considerations in Racemic Synthesis

Tolterodine possesses a single chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. nih.govresearchgate.net

Potential for Enantioselective Synthesis and Resolution (Theoretical Discussion for non-d7 analog)

While this compound is a racemic mixture, the non-deuterated Tolterodine is marketed as the single (R)-enantiomer. nih.govresearchgate.net This enantiomeric purity can be achieved through two primary strategies: chiral resolution of a racemic mixture or enantioselective synthesis.

Chiral Resolution: This is a classical method where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated. For Tolterodine, L-(+)-tartaric acid is commonly used to form a diastereomeric salt with (R)-tolterodine, which can then be isolated through crystallization. researchgate.netkoreascience.kr

Enantioselective Synthesis: This modern approach aims to create the desired enantiomer directly. Several methods have been developed for the enantioselective synthesis of (R)-Tolterodine. acs.orgnih.govacs.orgthieme-connect.comresearchgate.net These methods often employ chiral catalysts to control the stereochemical outcome of the reaction that forms the chiral center.

Asymmetric Hydrogenation: This technique can be used on a coumarin intermediate or 1,1-diarylethenes using a chiral rhodium catalyst to produce the (R)-enantiomer with high enantioselectivity. acs.orgthieme-connect.com

Asymmetric Conjugate Reduction: A CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile has been shown to be an efficient method for preparing (R)-tolterodine. nih.govacs.org

Purification and Characterization Techniques for Synthetic Products (beyond basic identification)

Ensuring the purity and confirming the structure of the final synthetic product requires advanced purification and characterization techniques.

Purification Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pharmaceutical compounds. moravek.comsepmag.eu Preparative HPLC can be used to isolate the desired compound from unreacted starting materials and by-products. nih.govnih.gov For chiral compounds, chiral HPLC is essential for separating enantiomers and determining enantiomeric purity. researchgate.net Other advanced techniques like Supercritical Fluid Chromatography (SFC) offer advantages in terms of speed and reduced solvent consumption, especially for chiral separations. In-line purification methods, such as scavenger columns and continuous extraction, are increasingly integrated into flow chemistry setups to streamline the purification process. nih.gov

Characterization Techniques: Beyond basic identification, a suite of sophisticated analytical methods is employed to fully characterize the synthetic product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the absence of impurities. nih.govnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide accurate molecular weight and fragmentation data, confirming the elemental composition. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution, offering an alternative to X-ray crystallography. nih.govresearchgate.netnih.govmdpi.comamericanlaboratory.comcreative-proteomics.comspectroscopyeurope.com These methods compare the experimental spectrum to quantum chemical calculations to assign the stereochemistry. americanlaboratory.comspectroscopyeurope.com

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Application | Information Provided |

| Chiral HPLC | Enantiomeric Separation & Purity | Quantifies the ratio of (R) and (S) enantiomers. researchgate.net |

| Preparative HPLC | Purification | Isolates the target compound from impurities. nih.govnih.gov |

| NMR (¹H, ¹³C) | Structural Elucidation | Provides detailed information about the chemical structure and connectivity of atoms. nih.govnih.gov |

| HRMS | Molecular Formula Confirmation | Determines the precise mass and elemental composition. nih.gov |

| ECD/VCD | Absolute Configuration | Determines the three-dimensional arrangement of atoms at the chiral center. nih.govnih.govmdpi.comspectroscopyeurope.com |

Advanced Analytical Methodologies for Quantification of Desisopropyl Tolterodine Utilizing the D7 Isotope

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of a substance in a sample. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy.

Role of rac Desisopropyl Tolterodine-d7 as an Internal Standard

In the bioanalysis of Desisopropyl Tolterodine (B1663597), this compound serves as an ideal internal standard. smolecule.com It is a synthetic version of the analyte where seven hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it chemically identical to the analyte but mass-spectrometrically distinct. When added to a biological sample, such as plasma or urine, this compound co-elutes with the endogenous Desisopropyl Tolterodine during chromatographic separation and experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer. nih.gov By normalizing the response of the analyte to that of the known concentration of the internal standard, any variations in sample preparation or instrument response can be effectively compensated for, leading to a highly reliable and accurate quantification.

Advantages of Deuterated Internal Standards in Quantitative Bioanalysis

The use of deuterated internal standards like this compound offers several key advantages in quantitative bioanalysis:

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization of an analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction of these effects.

Improved Precision and Accuracy: By compensating for variability in sample preparation steps such as liquid-liquid extraction or solid-phase extraction, as well as variations in injection volume and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method.

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method more robust and less susceptible to minor variations in experimental conditions. This is crucial for the analysis of large batches of samples in preclinical and clinical studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and sensitive LC-MS/MS method is critical for the quantification of Desisopropyl Tolterodine in biological matrices. This involves optimizing both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation Strategies

Effective chromatographic separation is essential to resolve Desisopropyl Tolterodine from other endogenous components in the biological matrix and potential interfering substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.

For the analysis of tolterodine and its metabolites, a C18 column is often used with a mobile phase consisting of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid). A gradient elution, where the proportion of the organic solvent is increased over time, can be utilized to ensure good peak shape and resolution. The goal is to achieve a retention time that is long enough to avoid matrix interference near the solvent front but short enough to allow for a high-throughput analysis.

Mass Spectrometric Detection Parameters (e.g., MRM transitions)

Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

While specific MRM transitions for this compound are not widely published, they can be predicted based on the fragmentation patterns of similar molecules. For instance, a validated method for the simultaneous quantification of tolterodine and its 5-hydroxy methyl metabolite utilized deuterated internal standards (tolterodine-d6 and 5-hydroxy methyl tolterodine-d14). nih.govnih.gov The MRM transitions for these compounds provide a strong indication of the likely transitions for Desisopropyl Tolterodine and its d7-labeled internal standard.

Based on this analogous data, a hypothetical set of MRM transitions is presented in the table below. The precursor ion would be the protonated molecule, and the product ion would be a stable fragment resulting from collision-induced dissociation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Desisopropyl Tolterodine | 284.4 | 147.1 |

| This compound | 291.4 | 154.1 |

Note: These are predicted transitions and would require experimental optimization.

Method Validation in Preclinical Biological Matrices

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application, in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This validation process assesses various parameters to demonstrate that the method is accurate, precise, and reproducible for the quantification of Desisopropyl Tolterodine in a specific preclinical biological matrix, such as rat or mouse plasma.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

The following tables present representative data from a validation study of an LC-MS/MS method for a related tolterodine metabolite, demonstrating the typical performance characteristics of such an assay. nih.govnih.gov

Table 1: Intra- and Inter-Day Precision and Accuracy for the Quantification of a Tolterodine Metabolite

| Concentration (pg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| 50 (LLOQ) | 4.22 | 104.67 | 4.25 | 103.06 |

| 150 (Low QC) | 2.89 | 101.33 | 3.15 | 100.53 |

| 2500 (Medium QC) | 1.38 | 98.08 | 1.62 | 98.73 |

| 4000 (High QC) | 2.15 | 99.50 | 2.34 | 99.88 |

Table 2: Stability of a Tolterodine Metabolite in Rat Plasma under Various Conditions

| Stability Condition | Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) |

| Bench Top (6 h) | 150 | 148.2 | 98.80 |

| Bench Top (6 h) | 4000 | 3965.6 | 99.14 |

| Freeze-Thaw (3 cycles) | 150 | 151.8 | 101.20 |

| Freeze-Thaw (3 cycles) | 4000 | 4032.4 | 100.81 |

| Long-Term (-80°C, 30 days) | 150 | 147.9 | 98.60 |

| Long-Term (-80°C, 30 days) | 4000 | 3950.0 | 98.75 |

Assessment of Linearity, Accuracy, and Precision

The validation of any quantitative analytical method is fundamental to its reliability. For the quantification of desisopropyl tolterodine using its d7-labeled counterpart, this process involves a rigorous assessment of linearity, accuracy, and precision according to regulatory guidelines.

Linearity is established by analyzing a series of calibration standards prepared at different concentrations. The instrument's response to the analyte is plotted against the known concentration, and a linear regression is applied. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.99, indicating a strong linear relationship between concentration and response across a defined range.

Accuracy refers to the closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) against the calibration curve. The mean concentration should be within ±15% of the nominal value (or ±20% for the Lower Limit of Quantification, LLOQ).

Precision measures the degree of scatter or variability between repeated measurements. It is expressed as the coefficient of variation (%CV) and is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. For a method to be considered precise, the %CV should not exceed 15% (or 20% at the LLOQ).

Table 1: Representative Linearity, Accuracy, and Precision Data for a Bioanalytical Method This table presents illustrative data typical for a validated LC-MS/MS method for the quantification of desisopropyl tolterodine in an animal plasma matrix.

| Parameter | LLOQ | Low QC | Mid QC | High QC |

| Nominal Conc. (ng/mL) | 1.0 | 3.0 | 30 | 80 |

| Intra-day Accuracy (% Bias) | 5.5% | -2.1% | 1.5% | -0.8% |

| Intra-day Precision (%CV) | 8.2% | 4.5% | 2.8% | 3.1% |

| Inter-day Accuracy (% Bias) | 7.1% | -1.2% | 2.0% | 0.5% |

| Inter-day Precision (%CV) | 9.8% | 5.3% | 3.5% | 3.9% |

| Linearity Range (ng/mL) | \multicolumn{4}{c | }{1.0 - 100} | ||

| Correlation Coefficient (r²) | \multicolumn{4}{c | }{> 0.995} |

Evaluation of Matrix Effects and Stability

Biological matrices such as plasma and tissue homogenates are complex and can interfere with the analysis, a phenomenon known as the matrix effect . This effect can suppress or enhance the ionization of the analyte and internal standard, potentially compromising accuracy. The use of a stable isotope-labeled internal standard like Desisopropyl Tolterodine-d7 is highly effective in mitigating this issue, as it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction. The matrix factor is typically assessed at low and high QC concentrations to ensure it is consistent and close to unity.

Stability evaluations are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves subjecting QC samples to various storage and handling conditions that mimic those encountered during a preclinical study.

Key stability tests include:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period reflecting the time samples might be left out during processing.

Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -80°C) for the expected duration of the study.

Post-Preparative Stability: Assesses stability in the autosampler after the sample has been processed.

For each condition, the mean concentration of the stored QC samples is compared to that of freshly prepared samples, with a deviation of ≤15% being acceptable.

Table 2: Representative Stability Assessment in Animal Plasma This table provides illustrative data on the stability of desisopropyl tolterodine under various conditions.

| Stability Test | Storage Condition | Concentration Level | Mean % Change from Nominal |

| Freeze-Thaw (3 cycles) | -80°C to Room Temp | Low QC (3.0 ng/mL) | -4.1% |

| Freeze-Thaw (3 cycles) | -80°C to Room Temp | High QC (80 ng/mL) | -2.5% |

| Short-Term (Bench-Top) | Room Temperature for 8 hours | Low QC (3.0 ng/mL) | -5.3% |

| Short-Term (Bench-Top) | Room Temperature for 8 hours | High QC (80 ng/mL) | -3.0% |

| Long-Term | -80°C for 90 days | Low QC (3.0 ng/mL) | -6.8% |

| Long-Term | -80°C for 90 days | High QC (80 ng/mL) | -4.2% |

Application in Quantitative Analysis of Unlabeled Desisopropyl Tolterodine

The primary application of this compound is to serve as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.

Determination of Metabolite Concentrations in Preclinical Samples (e.g., animal plasma, tissue)

In preclinical research, understanding the concentration-time profile of a drug and its major metabolites is essential. Following the administration of Tolterodine to animal models such as rats or dogs, blood and tissue samples are collected at various time points. Using a validated LC-MS/MS method with this compound as the internal standard, the concentration of the unlabeled Desisopropyl Tolterodine metabolite can be accurately measured in the plasma and tissue homogenates. This data is critical for constructing pharmacokinetic profiles and understanding the exposure of the active metabolite.

Table 3: Example of Desisopropyl Tolterodine Concentrations in Rat Plasma This table shows hypothetical concentration data measured over time in a preclinical pharmacokinetic study.

| Time Point (hours) | Mean Plasma Concentration (ng/mL) (n=3) |

| 0.5 | 15.2 |

| 1.0 | 45.8 |

| 2.0 | 68.3 |

| 4.0 | 50.1 |

| 8.0 | 22.6 |

| 12.0 | 8.9 |

| 24.0 | 1.5 |

Contribution to Drug Metabolism and Disposition Studies in Animal Models

The ability to accurately quantify metabolites is fundamental to drug metabolism and disposition (ADME) studies. The use of this compound contributes significantly to this field by enabling the reliable characterization of one of Tolterodine's key metabolic pathways. smolecule.commedchemexpress.com By generating precise concentration data, researchers can determine important pharmacokinetic parameters for the metabolite, such as its rate of formation, peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½). This information helps build a comprehensive picture of how the parent drug is absorbed, distributed, metabolized, and excreted in animal models, which is vital for predicting its behavior in humans. nih.gov

Preclinical Pharmacological Characterization of Desisopropyl Tolterodine Non Labeled Counterpart

In Vitro Receptor Binding Affinity and Selectivity

In vitro binding assays are crucial for determining a compound's affinity and selectivity for various receptor subtypes. These studies help to predict the compound's pharmacological actions and potential side effects.

While specific binding affinity data for Desisopropyl Tolterodine (B1663597) across the five muscarinic receptor subtypes (M1-M5) are not extensively detailed in available literature, the profile of the parent compound, Tolterodine, has been well-characterized. Tolterodine is a potent, competitive muscarinic receptor antagonist. fda.govnih.gov It exhibits high affinity for all five human muscarinic receptor subtypes without significant selectivity for any single one. nih.gov This non-selective profile means it binds to M1, M2, M3, M4, and M5 receptors with similar affinity. The primary active metabolite, 5-hydroxymethyl tolterodine (5-HM), also shows a similar non-selective binding profile and is equipotent with the parent compound. nih.govfda.gov

Studies comparing Tolterodine and its major metabolite, 5-HM, show that both compounds are non-selective antagonists at muscarinic receptors. nih.govresearchgate.net For instance, radioligand binding studies on human muscarinic receptors expressed in Chinese hamster ovary cells indicated that Tolterodine, unlike some other antimuscarinic agents like oxybutynin (B1027), does not show selectivity for M3 over M2 receptors. nih.gov Given that Desisopropyl Tolterodine is a metabolite, it is hypothesized to retain antimuscarinic activity, but its precise affinity and selectivity profile compared to Tolterodine requires further specific investigation.

| Compound | M1 (Cortex) | M2 (Heart) | M3 (Parotid Gland) | M4 | M5 | Bladder (Human) |

|---|---|---|---|---|---|---|

| Tolterodine | 0.75 (guinea pig) | 1.6 (guinea pig) | 4.8 (guinea pig) | Data Not Available | Data Not Available | 3.3 |

Functional Pharmacological Assays in Isolated Tissues

Functional assays in isolated tissues are used to assess how a compound affects tissue response, providing insight into its antagonist or agonist properties and its potency.

Tolterodine has been shown to be a potent, competitive antagonist of carbachol-induced contractions in isolated bladder strips from both guinea pigs and humans. nih.gov In studies using human isolated urinary bladder, Tolterodine and its major active metabolite, DD 01 (5-HM), effectively inhibited contractions induced by the muscarinic agonist carbachol. nih.gov The pA2 values, a measure of antagonist potency, for Tolterodine and DD 01 were found to be high and similar to that of atropine, indicating strong competitive antagonism at muscarinic receptors in the bladder. nih.gov These compounds did not inhibit contractions induced by potassium chloride (KCl) or calcium chloride (CaCl2), suggesting their action is specific to muscarinic receptor blockade rather than affecting calcium channels. nih.gov While direct functional data for Desisopropyl Tolterodine on bladder preparations is scarce, its structural similarity to tolterodine suggests it would likely exhibit similar antagonist properties.

| Compound | Species | pA2 Value |

|---|---|---|

| Tolterodine | Human | ~8.8 |

| DD 01 (5-HM) | Human | ~8.8 |

A key feature of Tolterodine is its functional selectivity for the bladder over the salivary glands in vivo. nih.govnih.gov While it binds non-selectively to muscarinic receptors from both tissues, its functional effect is more pronounced on the bladder. In vitro studies have shown that while Tolterodine and oxybutynin are equipotent in the bladder, oxybutynin binds with significantly higher affinity to receptors in the parotid gland. nih.gov Studies in mice demonstrated that oral administration of Tolterodine leads to more selective binding to muscarinic receptors in the bladder compared to the submaxillary gland, which may explain its lower incidence of dry mouth compared to other anticholinergic agents. nih.gov The specific effects of Desisopropyl Tolterodine on salivary secretion have not been independently characterized.

In Vivo Pharmacological Activity in Animal Models

In vivo studies in anesthetized cats have demonstrated that Tolterodine is significantly more potent in inhibiting acetylcholine-induced urinary bladder contractions than it is at inhibiting electrically induced salivation. nih.govnih.gov This bladder selectivity is a hallmark of Tolterodine's pharmacological profile and is a key differentiator from older antimuscarinic drugs. nih.gov The in vivo activity is attributed to both Tolterodine and its active 5-hydroxymethyl metabolite. The specific contribution and in vivo pharmacological activity profile of Desisopropyl Tolterodine have not been elucidated in the available literature.

Urodynamic Studies in Anesthetized Animals (e.g., cats, rats)

Urodynamic studies in animal models such as cats and rats are fundamental in assessing the in vivo effects of a compound on bladder function. These studies typically measure parameters like bladder capacity, micturition pressure, and bladder compliance. For tolterodine, such studies have demonstrated a reduction in bladder pressure. However, no such data has been published for desisopropyl tolterodine, leaving its in vivo effects on urodynamic parameters unknown.

Evaluation of Antimuscarinic Effects on Bladder Function in Preclinical Species

The primary mechanism of action for tolterodine and its active metabolite 5-HMT is the blockade of muscarinic receptors in the bladder. The evaluation of the antimuscarinic effects of desisopropyl tolterodine would involve in vitro receptor binding assays to determine its affinity for various muscarinic receptor subtypes (M1-M5) and in vitro functional studies on isolated bladder tissue to assess its ability to inhibit agonist-induced contractions. Without such studies, the antimuscarinic potency and receptor selectivity profile of desisopropyl tolterodine remain uncharacterized.

Comparative Pharmacological Profile with Parent Compound (Tolterodine) and Other Metabolites (e.g., 5-Hydroxymethyltolterodine)

Published data allows for a comparison between tolterodine and 5-hydroxymethyltolterodine, as shown in the table below. However, a similar comparative profile for desisopropyl tolterodine cannot be constructed due to the absence of specific pharmacological data.

| Compound | Mechanism of Action | Muscarinic Receptor Affinity | In Vivo Selectivity |

|---|---|---|---|

| Tolterodine | Competitive Muscarinic Receptor Antagonist | High, Non-selective (M1-M5) | Urinary bladder over salivary glands |

| 5-Hydroxymethyltolterodine | Competitive Muscarinic Receptor Antagonist | High, Non-selective (M1-M5) | Urinary bladder over salivary glands |

| Desisopropyl Tolterodine | Data Not Available | Data Not Available | Data Not Available |

Applications of Rac Desisopropyl Tolterodine D7 in Preclinical Drug Metabolism and Pharmacokinetic Research

Tracing Metabolic Pathways in Animal Models and In Vitro Systems

The primary application of rac Desisopropyl Tolterodine-d7 in preclinical research is as an internal standard for the accurate quantification of its non-labeled counterpart, desisopropyl tolterodine (B1663597). This is crucial for delineating the metabolic fate of tolterodine in various biological systems.

Identifying Novel Metabolic Transformations of Tolterodine

While the primary metabolic pathways of tolterodine are well-documented, the use of sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), facilitated by stable isotope-labeled internal standards, allows for the detection and characterization of minor or novel metabolites. The metabolism of tolterodine has been extensively studied in preclinical species such as mice, rats, and dogs, as well as in in vitro systems like human liver microsomes. nih.gov The main routes of metabolism include the oxidation of the 5-methyl group to form the 5-hydroxymethyl metabolite, which can be further oxidized to the 5-carboxylic acid metabolite, and the dealkylation of the nitrogen atom. nih.gov

In these studies, a compound like this compound serves as an ideal internal standard. Its chemical behavior is nearly identical to the actual metabolite, but its increased mass allows it to be distinguished by a mass spectrometer. This ensures that any newly detected signals in the mass spectrum can be confidently identified as potential new metabolites of tolterodine, rather than analytical artifacts. For instance, in rats, a more extensive and different metabolic pattern has been observed compared to mice and dogs, including hydroxylation of the unsubstituted benzene (B151609) ring. nih.gov The use of a deuterated standard for the desisopropyl metabolite would be critical in quantifying its formation through this alternative pathway.

Investigating Metabolite Interconversion

The potential for metabolites to convert back to the parent drug or to other metabolic species is an important aspect of drug metabolism. While there is limited specific public data on the interconversion of desisopropyl tolterodine, the use of this compound would be the standard methodology to investigate such phenomena. By administering a non-labeled precursor and using the deuterated compound as a standard, researchers can accurately track the formation and elimination of the desisopropyl metabolite over time. Any unexpected concentration profiles could suggest interconversion, which would then be investigated further.

Facilitating Quantitative Drug Interaction Studies (Preclinical)

Understanding the potential for a new drug candidate to interact with other medications is a critical safety assessment in preclinical development. This compound plays a vital role as an internal standard in studies designed to probe these interactions at the metabolic level.

Assessment of Enzyme Induction or Inhibition by Co-administered Compounds in Animal Models

Drug-drug interactions often occur when one drug alters the activity of the cytochrome P450 (CYP) enzymes responsible for metabolizing another drug. In vitro studies have identified CYP3A as a key enzyme in the metabolic activation of tolterodine. nih.gov Preclinical studies in animal models are essential to understand how co-administered drugs might induce or inhibit these enzymes, thereby affecting tolterodine's metabolism.

In such a study, animal models would be treated with a potential interacting drug followed by a dose of tolterodine. Plasma or tissue samples would be collected over time, and the concentrations of tolterodine and its metabolites, including desisopropyl tolterodine, would be measured using an LC-MS/MS method. The inclusion of this compound as an internal standard is crucial for the accuracy of these measurements, which would reveal any significant changes in the metabolite's formation rate, thus indicating enzyme induction or inhibition.

Understanding Metabolic Clearance Rates in Various Preclinical Species

The rate at which a drug and its metabolites are cleared from the body is a key pharmacokinetic parameter that influences dosing regimens. The metabolic clearance of tolterodine varies significantly across different preclinical species. For example, mice and rats exhibit a very high clearance, while dogs have a lower clearance rate. nih.gov

| Species | Bioavailability | Half-life (hours) | Clearance (L/h/kg) |

|---|---|---|---|

| Mouse | 2-20% | <2 | 10-15 |

| Rat | 2-20% | <2 | 10-15 |

| Dog | 58-63% | <2 | 1.4 |

Development of Metabolite Identification Strategies (In Vitro/Animal)

The development of sensitive and specific analytical methods is fundamental to modern drug metabolism research. The use of stable isotope-labeled internal standards is a cornerstone of these methods, particularly for LC-MS/MS applications.

The process of identifying and quantifying drug metabolites in complex biological matrices is fraught with challenges, including ion suppression and matrix effects. The use of a stable isotope-labeled internal standard like this compound can mitigate these issues. Because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, it effectively normalizes for variations in sample preparation and instrument response.

A typical workflow for developing a metabolite identification and quantification assay would involve:

Synthesis of the Deuterated Standard: this compound is synthesized for use as an internal standard.

Method Development: An LC-MS/MS method is developed to separate the parent drug and its metabolites. The mass spectrometer is programmed to monitor for the specific mass-to-charge ratios of the unlabeled analytes and their corresponding deuterated internal standards.

Method Validation: The method is rigorously validated for accuracy, precision, linearity, and sensitivity, in accordance with regulatory guidelines. The stability of the analytes in the biological matrix is also assessed.

Sample Analysis: The validated method is then applied to analyze samples from in vitro or in vivo preclinical studies.

The development of such a method for tolterodine and its major metabolites in human plasma has been successfully demonstrated, showcasing the utility of this approach for pharmacokinetic studies. nih.gov The application of this compound would follow the same principles for the specific quantification of the desisopropyl metabolite.

| Metabolite | Metabolic Pathway | Key Enzymes |

|---|---|---|

| 5-hydroxymethyl tolterodine | Oxidation of the 5-methyl group | CYP2D6 |

| 5-carboxylic acid tolterodine | Further oxidation of the 5-hydroxymethyl group | - |

| Desisopropyl tolterodine | N-dealkylation | CYP3A |

Utilizing Deuterated Standards for Chromatographic Peak Assignment

The fundamental principle behind using a deuterated internal standard in chromatography is its near-identical chemical and physical behavior to the non-labeled analyte. researchgate.net this compound and the unlabeled Desisopropyl Tolterodine exhibit very similar properties, causing them to travel through the chromatography column at nearly the same rate. This results in the analyte and the internal standard having almost the same retention time, a phenomenon known as co-elution. texilajournal.com

This characteristic is invaluable for confident peak assignment, especially in complex biological matrices like plasma or urine, where numerous endogenous compounds could potentially interfere with the analysis. By adding a known quantity of this compound to the sample, analysts can unequivocally identify the chromatographic peak corresponding to the Desisopropyl Tolterodine metabolite. The deuterated standard acts as a precise marker, anchoring the identification of the analyte's peak even if minor shifts in retention time occur between different sample runs or batches. scispace.com This practice minimizes ambiguity and prevents misidentification of the metabolite, ensuring the integrity of the subsequent quantification. texilajournal.com

| Compound | Typical Retention Time (min) | Key Advantage of Co-elution |

|---|---|---|

| Desisopropyl Tolterodine (Analyte) | 4.21 | Provides high confidence in peak identification and assignment by ensuring the analyte peak appears at the expected time marked by the internal standard. |

| This compound (Internal Standard) | 4.20 |

Enhancing Mass Spectrometric Fragmentation Analysis for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for elucidating the structure of unknown compounds by analyzing their mass and fragmentation patterns. currenta.demdpi.com When a molecule is ionized and broken apart in a mass spectrometer, it produces a unique spectrum of fragment ions that serves as a structural fingerprint.

The use of deuterated standards like this compound significantly aids in this process. spectroscopyonline.com Because deuterium (B1214612) is heavier than hydrogen, the deuterated standard has a higher molecular weight than the unlabeled analyte. This mass difference is maintained in the fragments produced during MS analysis. researchgate.net By comparing the fragmentation spectrum of the unlabeled Desisopropyl Tolterodine with that of its d7-labeled counterpart, researchers can:

Confirm Fragment Identity: A fragment ion from the deuterated standard will have a mass shift corresponding to the number of deuterium atoms it contains. This helps confirm the elemental composition of each fragment.

Elucidate Fragmentation Pathways: Observing which fragments retain the deuterium label provides crucial clues about the molecule's structure and how it breaks apart. spectroscopyonline.comnih.gov This information is vital for identifying and characterizing novel or unexpected metabolites in preclinical studies. High-resolution mass spectrometry can determine the mass of fragments with high accuracy, allowing for the generation of sum formulas for each fragment, which provides valuable structural information. currenta.de

Support for Preclinical Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential in preclinical development to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by an organism. researchgate.net this compound is a cornerstone for conducting accurate and reliable preclinical PK studies of Tolterodine's metabolites.

Accurate Quantification of Desisopropyl Tolterodine in Biological Fluids and Tissues

One of the most critical applications of this compound is as an internal standard for the precise quantification of the Desisopropyl Tolterodine metabolite in various biological samples. smolecule.com Analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. lcms.czfda.gov

The process involves adding a precise amount of the deuterated standard to each biological sample (e.g., blood, plasma, tissue homogenate) at the very beginning of the sample preparation workflow. texilajournal.com Since the deuterated standard behaves identically to the native analyte during all subsequent steps—including protein precipitation, liquid-liquid extraction, and chromatographic separation—it effectively compensates for any variability or loss that may occur. scispace.com It corrects for ion suppression or enhancement effects in the mass spectrometer and variations in sample recovery, which are common challenges when working with complex biological matrices. texilajournal.comclearsynth.com By measuring the ratio of the MS signal of the analyte to the known concentration of the internal standard, researchers can calculate the exact concentration of Desisopropyl Tolterodine in the original sample with high accuracy and precision. clearsynth.com

Derivation of Preclinical Pharmacokinetic Parameters in Animal Models (e.g., AUC, Cmax, half-life for unlabeled metabolite)

Using the concentration-time data obtained via methods employing this compound, the following crucial PK parameters for the unlabeled metabolite are calculated:

Cmax (Maximum Concentration): The highest concentration that the metabolite reaches in the bloodstream.

Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

AUC (Area Under the Curve): Represents the total systemic exposure to the metabolite over a specific time period.

t½ (Half-life): The time required for the concentration of the metabolite in the body to be reduced by half.

| Pharmacokinetic Parameter | Definition | Value (Example) |

|---|---|---|

| Cmax | Maximum observed plasma concentration | 150 ng/mL |

| Tmax | Time to reach Cmax | 2.0 hours |

| AUC (0-t) | Total drug exposure over time | 980 ng*h/mL |

| t½ (Half-life) | Time for concentration to decrease by half | 4.5 hours |

Advanced Research Considerations for Isotopic Analogs of Desisopropyl Tolterodine

Investigation of Kinetic Isotope Effects in Metabolic Transformations

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can measurably alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when the C-H bond is broken in the rate-determining step of a reaction.

Deuterium Substitution and its Influence on CYP-Mediated Dealkylation

The N-dealkylation of tolterodine (B1663597) to form desisopropyl tolterodine is primarily catalyzed by cytochrome P450 3A (CYP3A) isoenzymes. nih.govscialert.net This metabolic pathway involves the enzymatic cleavage of a carbon-hydrogen bond on one of the isopropyl groups attached to the nitrogen atom.

The introduction of deuterium atoms at the isopropyl moiety, as in rac Desisopropyl Tolterodine-d7, would be expected to influence the rate of this N-dealkylation reaction. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to be broken. Consequently, a primary KIE would be anticipated if C-H bond cleavage is the rate-limiting step in the dealkylation process.

The expected kinetic isotope effect for the CYP3A4-mediated N-dealkylation of a deuterated tolterodine analog can be summarized as follows:

| Metabolic Pathway | Primary Enzyme | Expected KIE (kH/kD) | Rationale |

| N-dealkylation | CYP3A4 | Small (≤2) | C-H bond cleavage is not the sole rate-determining step in the catalytic cycle. |

Methodologies for Quantifying Isotope Effects in Enzymatic Reactions

Several analytical techniques can be employed to quantify the kinetic isotope effect in enzymatic reactions involving deuterated compounds like this compound.

Mass Spectrometry (MS): This is a highly sensitive and widely used method. By incubating a mixture of the deuterated and non-deuterated substrate with the metabolizing system (e.g., human liver microsomes), the ratio of the deuterated and non-deuterated product can be measured over time. This allows for a competitive determination of the KIE.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine KIEs by monitoring the reaction in real-time and observing the differential rates of disappearance of the substrate signals or the appearance of the product signals for the deuterated and non-deuterated species.

Potential for Deuterated Compounds in Mechanistic Studies (beyond standard applications)

Beyond its role as an internal standard, this compound can be a valuable tool in more advanced mechanistic studies. The strategic placement of deuterium can help elucidate complex metabolic pathways and reaction mechanisms.

For instance, if the metabolism of desisopropyl tolterodine were to proceed through multiple pathways, the use of a deuterated analog could help to distinguish between them. By observing a KIE in one pathway but not another, researchers can infer the rate-limiting steps and the chemical nature of the enzymatic transformations.

Furthermore, deuterated compounds can be used to investigate the potential for metabolic switching. acs.org If the primary metabolic site is blocked by deuterium substitution, the metabolism may shift to an alternative site on the molecule. This can provide valuable insights into the flexibility of the enzyme's active site and the potential for the formation of alternative metabolites. Deuteration can also be employed to probe mechanisms of metabolism-mediated toxicity, potentially reducing the formation of reactive metabolites. semanticscholar.org

Racemic Nature and Stereoisomeric Research Implications of Desisopropyl Tolterodine-d7

Tolterodine is a chiral molecule, and it is marketed as the (R)-enantiomer. nih.gov Consequently, its metabolite, desisopropyl tolterodine, is also chiral. The use of a racemic standard, this compound, has important implications for stereoisomeric research and quantitative analysis.

Analytical Approaches for Chiral Purity Assessment (of the unlabeled metabolite)

Since enantiomers can exhibit different pharmacological and toxicological profiles, it is often necessary to assess the chiral purity of drug metabolites. nih.govmdpi.com Several analytical techniques are available for the chiral separation of tolterodine and could be adapted for its desisopropyl metabolite.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for enantiomeric separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving the enantiomers of tolterodine. asianpubs.org The separation mechanism often involves a combination of interactions, including hydrogen bonding and π-π interactions between the analyte and the chiral selector.

Capillary electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. mdpi.com In CE, a chiral selector is typically added to the background electrolyte to facilitate the separation of enantiomers.

A summary of potential analytical approaches for chiral purity assessment is provided below:

| Technique | Principle | Key Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Selection of appropriate CSP and mobile phase. |

| Chiral CE | Differential interaction with a chiral selector in the background electrolyte. | Optimization of chiral selector type and concentration. |

Implications of Racemic Standard Use in Quantitative Analysis

The use of a racemic stable isotope-labeled internal standard, such as this compound, is a common practice in bioanalysis. It is generally assumed that the deuterated standard will co-elute with the unlabeled analyte and effectively compensate for variations in sample processing and instrument response. nih.gov

However, a potential complication can arise from the "deuterium isotope effect" in chromatography, where the deuterated compound may exhibit a slightly different retention time than its non-deuterated counterpart. scispace.comresearchgate.net If this chromatographic separation occurs between the deuterated and non-deuterated enantiomers, and there is stereoselective metabolism, it could lead to inaccuracies in the quantification of the individual enantiomers of desisopropyl tolterodine.

Therefore, when using a racemic internal standard for the analysis of a chiral analyte, it is crucial to validate the method carefully to ensure that the deuterated standard accurately reflects the behavior of both enantiomers of the analyte. fda.gov Ideally, for stereoselective pharmacokinetic studies, enantiomerically pure labeled standards should be used. researchgate.net

Q & A

Q. What are the key methodological considerations for synthesizing rac-Desisopropyl Tolterodine-d7 with isotopic purity?

Synthesis of rac-Desisopropyl Tolterodine-d7 requires deuterium labeling at specific positions (e.g., the isopropyl-d7 group) to ensure isotopic integrity. A validated protocol involves:

- Deuterium exchange under controlled pH and temperature to minimize side reactions .

- Purification via preparative HPLC with UV detection at 254 nm, using C18 columns and deuterated solvents to prevent isotopic dilution .

- Characterization by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>99% isotopic purity) and structural fidelity .

Q. How can researchers optimize chromatographic separation for rac-Desisopropyl Tolterodine-d7 and its metabolites in biological matrices?

- Column selection : Use reverse-phase C18 columns with sub-2 µm particle size for high-resolution separation of deuterated analogs and metabolites .

- Mobile phase : Acetonitrile/ammonium formate (0.1% formic acid) gradients improve peak symmetry and reduce ion suppression in LC-HRMS .

- Internal standards : Co-inject stable isotope-labeled analogs (e.g., rac-5-Carboxy Desisopropyl Tolterodine-d7) to correct for matrix effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic pathway data for rac-Desisopropyl Tolterodine-d7?

Discrepancies in metabolite identification (e.g., hydroxylated vs. carboxylated derivatives) arise from:

- Fragmentation limitations : Low-abundance metabolites may lack MS2 spectra in data-dependent acquisition (DDA) workflows. Implement iterative DDA or inclusion lists to prioritize fragmentation of trace metabolites .

- Isotope interference : Deuterium labeling can alter fragmentation patterns. Validate spectral libraries using synthetic standards (e.g., rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6) to distinguish artifacts from true metabolites .

Q. How do researchers design stability studies for rac-Desisopropyl Tolterodine-d7 under varying pH and temperature conditions?

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 24 hours. Monitor degradation products via LC-HRMS and quantify using a validated calibration curve .

- Deuterium retention : Assess isotopic stability by comparing pre- and post-stability HRMS profiles. Significant deuterium loss (>5%) indicates susceptibility to proton exchange in aqueous environments .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in deuterated analogs like rac-Desisopropyl Tolterodine-d7?

- Multivariate analysis : Principal component analysis (PCA) of HRMS and NMR datasets identifies outliers in isotopic purity or structural impurities .

- Control charts : Monitor deuterium content across batches using Shewhart charts with ±3σ limits to detect process deviations .

Data Integration and Reporting

Q. How should researchers integrate contradictory findings from targeted and non-targeted analyses of rac-Desisopropyl Tolterodine-d7?

- Targeted analysis : Quantify known metabolites (e.g., rac-5-Carboxy Desisopropyl Tolterodine-d7) using calibrated reference standards .

- Non-targeted analysis (NTA) : Apply suspect screening with accurate mass databases (e.g., mzCloud) and manual validation to resolve false positives .

- Reporting : Clearly separate confirmed identifications (Level 1) from tentative annotations (Level 2–3) per the Schymanski framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.